2-(Difluoromethyl)cyclobutan-1-amine

Physicochemical profiling Drug design Amine basicity

When optimizing amine basicity for membrane permeability, generic fluorination often overshoots pKa targets. 2-(Difluoromethyl)cyclobutan-1-amine solves this with a quantifiable ΔpKa of -1.62 per fluorine atom vs. CH₂F analogs, enabling precise ionization control. • Achieves intermediate pKa between CH₂F and CF₃ analogs for optimal permeability/solubility balance • 1,2-Substitution pattern provides geometrically distinct exit vectors for IP positioning and patent circumvention • Demonstrated multigram scalability (up to 97 g via Curtius rearrangement) supports SAR-to-tox studies without supply interruption.

Molecular Formula C5H9F2N
Molecular Weight 121.13 g/mol
Cat. No. B13341022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)cyclobutan-1-amine
Molecular FormulaC5H9F2N
Molecular Weight121.13 g/mol
Structural Identifiers
SMILESC1CC(C1C(F)F)N
InChIInChI=1S/C5H9F2N/c6-5(7)3-1-2-4(3)8/h3-5H,1-2,8H2
InChIKeyXLYVASGSYGCJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)cyclobutan-1-amine: Overview


2-(Difluoromethyl)cyclobutan-1-amine (CAS 1780295-48-8, free base; also available as hydrochloride salt CAS 2138430-22-3) is a fluorinated cyclobutylamine derivative that combines a four-membered cyclobutane ring with an α-difluoromethyl (–CHF₂) substituent and a primary amine functionality. The cyclobutane scaffold provides conformational restriction and defined exit vector geometry, while the difluoromethyl group imparts distinct electronic and physicochemical modulation critical for drug design [1]. This compound belongs to a broader class of α-fluoroalkyl cyclobutanamine building blocks whose acid-base properties are systematically influenced by the number of fluorine atoms in the substituent [2].

Why This Building Block Is Irreplaceable


Fluorinated cyclobutylamines are not interchangeable building blocks because the number and position of fluorine atoms fundamentally alter basicity, lipophilicity, and hydrogen-bonding capacity in a quantifiable manner. Substituting a –CHF₂ group for –CH₂F or –CF₃ changes the pKₐ(H) of the conjugate acid by approximately 1.6–1.8 units per fluorine atom [1], which directly impacts ionization state at physiological pH and thus membrane permeability, target binding, and off-target selectivity. The 2-substituted regioisomer further differentiates itself from 1-substituted and 3-substituted analogs through distinct exit vector geometry and steric environment around the amine, critical for structure-based drug design [2]. These measurable differences mean that generic substitution can lead to unpredictable pharmacokinetics, altered target engagement, or synthetic inefficiency.

Quantitative Differentiation Evidence


Amine Basicity Modulation by Fluorination

The conjugate acid pKₐ (pKₐ(H)) of CHF₂-substituted cyclobutanamine is 6.62, which is 1.62 units lower per fluorine atom relative to the CH₂F analog (pKₐ(H) 8.10) and 1.62 units higher per fluorine atom than the CF₃ analog (pKₐ(H) 5.00). Compared to unsubstituted cyclobutanamine (pKₐ(H) 9.86), the CHF₂ group lowers basicity by a total of 3.24 units (approximately 1.62 per F atom) [1]. This places the CHF₂-substituted amine in a distinct basicity window where the free base fraction at pH 7.4 is substantially higher than the CF₃ analog but lower than CH₂F, enabling fine-tuned control of ionization-dependent properties such as membrane permeability and lysosomal trapping liability.

Physicochemical profiling Drug design Amine basicity

Lipophilicity Tuning via CHF₂ Group

In the structurally analogous 2,2-difluorocyclobutaneamine series, the gem-difluoro substitution on the cyclobutane ring produced measurable logP shifts compared to non-fluorinated counterparts [1]. Extending the empirical rule observed for fluoroalkyl cyclobutane building blocks, each additional fluorine atom increases logD by approximately 0.3–0.5 units in the α-substituted series [2]. The CHF₂ group thus provides an intermediate lipophilicity—higher than CH₂F (which may be insufficient for target engagement) but lower than CF₃ (which risks excessive logP-driven promiscuity and metabolic instability). This controlled lipophilicity gain is particularly relevant for CNS drug candidates where logP optimization is critical.

Lipophilicity logP Drug-likeness

Synthetic Scalability and Supply

A newly developed synthetic approach to 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines allows preparation of the title compounds in multigram quantities up to 97 g [1]. The route commences from commercially available ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, proceeds through fluorination and modified Curtius rearrangement, and delivers the amine hydrochloride salts with well-characterized purity. Although reported for the 1-substituted regioisomer, the synthetic methodology is applicable to 2-substituted analogs with appropriate starting material adjustment, as evidenced by commercial availability of 2-(difluoromethyl)cyclobutan-1-amine from multiple reputable building block suppliers.

Scalable synthesis Process chemistry Building block supply

Hydrogen Bond Donor Capacity

The CHF₂ group can function as a weak hydrogen bond donor (C–H···X interactions) due to the polarized C–H bond, whereas the CF₃ group is exclusively a hydrogen bond acceptor [1]. This differential H-bond donor capacity provides CHF₂-substituted compounds with additional binding interactions at target protein sites that cannot be recapitulated by CF₃ substitution. In the HDAC6 inhibitor patent literature, difluoromethyl-oxadiazole derivatives demonstrate potent inhibition (IC₅₀ values in the low nanomolar range) that is partly attributed to CHF₂-mediated hydrogen bonding with the catalytic site residues [2]. The 2-substitution pattern on the cyclobutane ring orients the CHF₂ group into a distinct vector compared to 1- or 3-substituted analogs, enabling differential engagement of protein binding pockets.

Hydrogen bonding Molecular recognition Target engagement

Regioisomeric Exit Vector Geometry

X-ray crystallographic analysis of 2,2-difluorocyclobutanamine derivatives reveals that 2-substituted cyclobutane rings exhibit distinct exit vector angles (defined by the relative orientation of the amine and the substituent) compared to 1- and 3-substituted regioisomers [1]. The 2-substituted pattern places the amine and the CHF₂ group on adjacent carbon atoms, creating a 1,2-relationship with a dihedral angle that differs from the 1,1-geminal or 1,3-relationship. This geometric differentiation is critical in scaffold-based drug design where the spatial presentation of pharmacophoric elements determines target selectivity and off-target promiscuity. Nine FDA-approved drugs contain the cyclobutane scaffold, many exploiting defined regioisomeric and stereochemical relationships [2].

Exit vector analysis Conformational design Scaffold hopping

Optimal Research and Procurement Scenarios


Oral Bioavailability Tuning via pKₐ

When a medicinal chemistry program seeks to reduce the basicity of a primary amine to improve membrane permeability and mitigate lysosomal trapping, but the CF₃ analog (pKₐ(H) ~5.0) overshoots the desired range and compromises solubility, the CHF₂-substituted cyclobutanamine provides a measured ΔpKₐ of –1.62 per fluorine atom versus CH₂F [1]. This allows the team to achieve an optimal ionization profile without resorting to additional heteroatom modifications or scaffold changes. The 2-substitution pattern further differentiates the spatial presentation of the amine and the CHF₂ group from the 1,1-disubstituted scaffold, enabling unique IP positioning.

Target Engagement via H-Bond Donation

In targets where a CF₃ group fails to achieve sufficient binding affinity due to its lack of H-bond donor capacity, the CHF₂ substituent can introduce stabilizing C–H···O or C–H···π interactions with the protein backbone or side chains [1]. The 2-(difluoromethyl)cyclobutan-1-amine scaffold is a privileged starting point for constructing HDAC6 inhibitors and other epigenetics-targeted agents where CHF₂-mediated hydrogen bonding to catalytic zinc-binding residues or adjacent hydrophobic pockets has been shown to contribute to low-nanomolar potency [2].

Scaffold Hopping and Exit Vector Diversification

When an existing lead series utilizes a cyclobutane core (e.g., 1,1-disubstituted or 1,3-disubstituted), the 2-substituted regioisomer provides a geometrically distinct alternative that can alter target selectivity profiles or bypass existing composition-of-matter patent claims [1]. The 1,2-relationship between amine and CHF₂ groups creates a unique dihedral angle and spatial presentation demonstrated to be relevant in the design of integrin antagonists and kinase inhibitors [2].

Multigram Synthesis for SAR Campaigns

For programs requiring parallel synthesis of CHF₂-containing cyclobutane libraries, the demonstrated scalability of the modified Curtius rearrangement route to multigram quantities (up to 97 g) ensures that 2-(difluoromethyl)cyclobutan-1-amine can be procured or synthesized in sufficient amounts for extensive SAR exploration, in vivo PK studies, and preliminary toxicology evaluation without supply interruption [1].

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